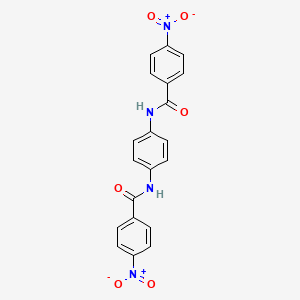

N,N'-(1,4-Phenylene)bis(4-nitrobenzamide)

説明

Physical And Chemical Properties Analysis

“N,N’-(1,4-Phenylene)bis(4-nitrobenzamide)” is a yellow crystalline solid that is soluble in organic solvents. A related compound, “N,N’-1,4-Phenylenebis(4-aminobenzamide)”, has a density of 1.4±0.1 g/cm3, a boiling point of 481.3±40.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, and an enthalpy of vaporization of 74.6±3.0 kJ/mol .科学的研究の応用

Corrosion Inhibition

N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff bases derived from similar compounds showed significant corrosion inhibition efficiencies, indicating their potential in industrial applications such as steel pickling, descaling, and oil well acidization. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. The adherence of these molecules to the metal surface follows the Langmuir adsorption isotherm model, with detailed surface morphology studies supporting their protective action (Singh & Quraishi, 2016).

Advanced Polymer Materials

Several studies have focused on synthesizing and characterizing novel polymers incorporating N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) or related structures, highlighting their potential in creating materials with desirable thermal and mechanical properties. For instance, polymers derived from diamines containing sulfone, ether, and amide groups exhibit high thermal stability and enhanced solubility, making them suitable for high-performance applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Similarly, polyimides based on flexible diamines demonstrated noteworthy properties, such as thermal stability and unique structural characteristics, suitable for advanced material applications (Mehdipour-Ataei, Hatami, & Akbarian-Feizi, 2005).

Photoluminescent Materials

The synthesis and characterization of model luminescent compounds, including those based on N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives, have opened avenues in the development of electroluminescent materials. These compounds, designed for studying structure-property relationships, show promising optical properties, including high fluorescence quantum yields and specific emission wavelengths, making them candidates for use in electroluminescent diodes and other optoelectronic devices (Chaieb et al., 2007).

Antibacterial Agents

Research into Schiff base ligands derived from benzothiazole and similar to N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) has shown that these compounds and their lanthanide (III) complexes exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes. These findings suggest potential applications in developing new antibacterial agents (Mishra et al., 2020).

特性

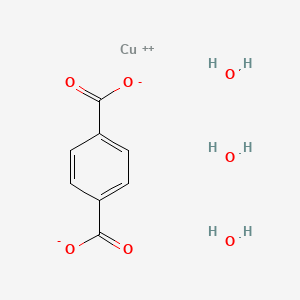

IUPAC Name |

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6/c25-19(13-1-9-17(10-2-13)23(27)28)21-15-5-7-16(8-6-15)22-20(26)14-3-11-18(12-4-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYZUPPARJCROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389088 | |

| Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide | |

CAS RN |

5922-25-8 | |

| Record name | NSC121836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)